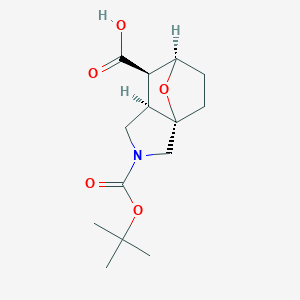
Racemic-(3aS,6R,7R,7aR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Racemic-(3aS,6R,7R,7aR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.324. The purity is usually 95%.
BenchChem offers high-quality Racemic-(3aS,6R,7R,7aR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Racemic-(3aS,6R,7R,7aR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Resolution
The scientific research on compounds structurally related to Racemic-(3aS,6R,7R,7aR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid often focuses on their synthesis and resolution due to their potential in various applications, including medicinal chemistry. For instance, the synthesis and resolution of N-protected derivatives of octahydroindole-2-carboxylic acid, a structural analog, have been detailed. This involves the synthesis of a racemic precursor in good yield, followed by HPLC resolution on a chiral column to obtain enantiomerically pure forms of the amino acid, which are crucial for peptide synthesis (Sayago et al., 2007).
Stereochemistry and Asymmetric Synthesis
Stereochemistry plays a vital role in the research of compounds like Racemic-(3aS,6R,7R,7aR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid. Studies often explore the asymmetric synthesis and kinetic resolution of racemic mixtures to obtain enantiomerically enriched or pure compounds. For example, the kinetic resolution of racemic carboxylic acids using an L-histidine-derived sulfonamide-induced enantioselective esterification reaction has been shown to achieve high asymmetric induction, highlighting the importance of stereochemistry in synthesizing biologically active compounds (Ishihara et al., 2008).
Supramolecular Chemistry and Self-Assembly
The study of racemic mixtures also extends to supramolecular chemistry, where the self-assembly of molecules through hydrogen bonding and other non-covalent interactions is of interest. Research in this area can provide insights into the principles governing the assembly of complex structures from simpler components. For instance, the analysis of supramolecular self-assembly organized by parallel and antiparallel hydrogen bonds in racemic crystal structures of cyclopentane derivatives offers a deeper understanding of the forces that drive molecular assembly and recognition processes (Kălmăn et al., 2001).
Environmental Implications
The enantiomeric separation of racemic mixtures is crucial in environmental science, where the differential biological activity of enantiomers can have significant ecological and toxicological consequences. Techniques for the enantioselective separation and quantitation of chiral compounds of environmental importance have been developed, underscoring the relevance of studying racemic mixtures and their resolution in assessing the environmental impact of organic chemicals (Armstrong et al., 1993).
Propiedades
IUPAC Name |
(1S,5R,6R,7R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-10-oxa-3-azatricyclo[5.2.1.01,5]decane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-6-8-10(11(16)17)9-4-5-14(8,7-15)19-9/h8-10H,4-7H2,1-3H3,(H,16,17)/t8-,9+,10+,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFGFGELSPHDF-HGUJLJSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C3CCC2(C1)O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@H]([C@H]3CC[C@]2(C1)O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(3aS,6R,7R,7aR)-2-(tert-butoxycarbonyl)octahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2744353.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2744354.png)

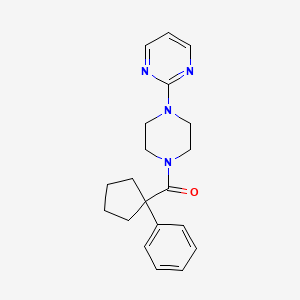
![Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride](/img/structure/B2744357.png)
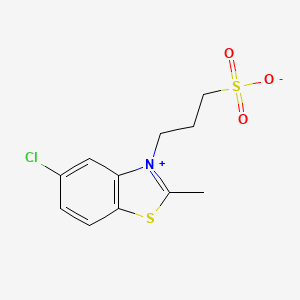
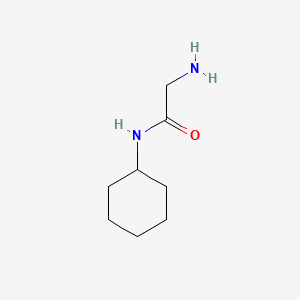
![2-Amino-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744363.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2744367.png)
![Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate](/img/structure/B2744368.png)
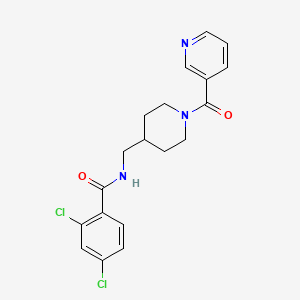

![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone](/img/structure/B2744372.png)